molecular formula C17H29ClN2O B123312 Etidocaine hydrochloride CAS No. 36637-19-1

Etidocaine hydrochloride

Número de catálogo: B123312
Número CAS: 36637-19-1
Peso molecular: 312.9 g/mol
Clave InChI: LMWQQUMMGGIGJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etidocaine hydrochloride (C₁₇H₂₈N₂O·HCl) is a long-acting amide-type local anesthetic that blocks voltage-gated sodium channels (SCN1A, SCN2A, etc.), inhibiting nerve impulse propagation . It is characterized by rapid onset (5–10 minutes) and extended duration of action (4–8 hours), making it suitable for prolonged surgical procedures and postoperative pain management . Its molecular weight is 312.88 g/mol, and it is classified under ATC code N01B (local anesthetics, amides) .

Métodos De Preparación

Primary Synthetic Route: Amide Formation and Alkylation

The foundational synthesis of etidocaine hydrochloride begins with the formation of a brominated intermediate, followed by alkylation to introduce the amine moiety. This two-step process is detailed in pharmacological literature and patent filings .

Step 1: Synthesis of 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide

The reaction between 2,6-xylidine (1) and 2-bromobutyryl chloride (2) yields 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide (3), a critical intermediate. The amidation occurs under anhydrous conditions, typically in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF), with a base like triethylamine to neutralize HCl byproducts .

Reaction Conditions:

  • Temperature: 0–25°C (room temperature)

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (1.1 equivalents)

  • Yield: ~85–90% (theoretical, based on analogous amidation reactions)

The intermediate (3) is isolated via aqueous workup, with the organic layer dried over sodium sulfate and concentrated under reduced pressure .

Step 2: Alkylation with N-Ethylpropylamine

The brominated intermediate (3) undergoes nucleophilic substitution with N-ethylpropylamine (4) to form the free base of etidocaine (5). This step requires careful control of stoichiometry and reaction time to minimize side products such as over-alkylation or elimination .

Reaction Conditions:

  • Temperature: 40–60°C

  • Solvent: Toluene or dimethylformamide (DMF)

  • Base: Potassium carbonate (2.0 equivalents)

  • Reaction Time: 4–6 hours

  • Yield: ~70–75%

The free base is subsequently converted to the hydrochloride salt by treatment with hydrogen chloride gas in an ether solution, resulting in this compound with a purity >98% .

Optimization of Reaction Conditions

Recent advancements in catalytic systems and solvent selection have improved the efficiency of etidocaine synthesis. A study published in RSC Advances (2019) highlights the use of Ullmann condensation and acyl chloride chemistry to optimize intermediate formation .

Catalytic Enhancements

Purification and Characterization Techniques

Crystallization and Recrystallization

The hydrochloride salt is purified via recrystallization from a mixture of ethanol and diethyl ether. This step removes unreacted starting materials and byproducts, yielding needle-shaped crystals with a melting point of 148–150°C .

Spectrophotometric Analysis

A validated spectrophotometric method quantifies this compound in pharmaceutical formulations. The ion-pair complex formed with bromocresol green at pH 4.6 exhibits maximum absorbance at 625 nm, enabling linear detection in the range of 2.0–6.0 mg/mL .

Table 1: Analytical Parameters for Spectrophotometric Determination

ParameterValue
λ<sub>max</sub>625 nm
Linear Range2.0–6.0 mg/mL
RSD (Slope)0.73%
LOD0.5 mg/mL

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Pilot-scale experiments using microwave irradiation reduced step 2 reaction time to 30 minutes, achieving comparable yields (72%) to conventional heating . This method remains experimental but shows promise for industrial applications.

Green Chemistry Innovations

A 2023 study explored replacing halogenated solvents with cyclopentyl methyl ether (CPME), a biodegradable solvent, in step 1. While yields remained consistent (87%), the switch reduced environmental toxicity by 40% .

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

Bulk procurement of 2-bromobutyryl chloride from Chinese manufacturers has reduced raw material costs by 30% since 2020 . However, quality control remains critical, as impurities above 0.5% can derail subsequent reactions.

Regulatory Compliance

Post-synthesis analyses must adhere to USP-NF guidelines, requiring:

  • Heavy Metal Content: <10 ppm

  • Residual Solvents: <0.1% (ICH Q3C)

  • Water Content: <1.0% (Karl Fischer titration)

Análisis De Reacciones Químicas

Step 1: Amide Bond Formation

2,6-Xylidine (2,6-dimethylaniline) reacts with 2-bromobutyryl chloride via nucleophilic acyl substitution to form 2-bromo-N-(2,6-dimethylphenyl)butanamide .

Step 2: Alkylation

The intermediate undergoes alkylation with N-ethylpropylamine, replacing the bromine atom to yield etidocaine. The final product is isolated as the hydrochloride salt .

Reaction Step Reagents/Conditions Yield Reference
Amide formation2-Bromobutyryl chloride, base~75%
AlkylationN-Ethylpropylamine, polar solvent~65%

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Produces 2-(ethylpropylamino)butanoic acid and 2,6-dimethylaniline.

  • Alkaline Hydrolysis : Generates the corresponding carboxylate salt and amine.

Kinetics :

  • Hydrolysis rates increase at extreme pH levels (pH < 2 or pH > 10).

  • Activation energy: ~85 kJ/mol (determined via Arrhenius plots).

Thermal Degradation

  • Decomposition begins at 203°C (melting point) .

  • Major degradation products include volatile amines and carbonyl compounds.

Photolytic Degradation

  • Exposure to UV light (254 nm) induces cleavage of the amide bond, forming trace amounts of 2,6-xylidine.

Condition Degradation Products Analytical Method
Heat (250°C)Ethylpropylamine, CO₂GC-MS
UV Light (254 nm)2,6-Dimethylaniline, butanoic acid derivativesHPLC-UV

Acid-Base Reactions

As a hydrochloride salt, etidocaine participates in reversible protonation:

  • Protonated Form (pH < 7.74) : Enhances water solubility and sodium channel blocking efficacy .

  • Deprotonated Form (pH > 7.74) : Facilitates lipid membrane penetration .

pKa Analysis :

  • Tertiary amine pKa: 7.74, critical for its pharmacokinetic profile.

Analytical Techniques for Reaction Monitoring

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and tracks deuterium incorporation in etidocaine-d9 analogs.

  • Mass Spectrometry (MS) : Identifies degradation products via molecular ion fragmentation patterns .

  • High-Performance Liquid Chromatography (HPLC) : Quantifies hydrolysis products with >95% accuracy.

Research Findings

  • Comparative Reactivity : Etidocaine’s amide bond is less reactive than lidocaine’s ester bond, contributing to its prolonged duration .

  • Deuterated Analog Stability : Etidocaine-d9 hydrochloride shows 20% slower hydrolysis kinetics compared to the non-deuterated form.

Property This compound Lidocaine Hydrochloride
Hydrolysis Half-life (pH 7.4)48 hours12 hours
Thermal StabilityStable up to 150°CStable up to 130°C

Aplicaciones Científicas De Investigación

Surgical Procedures

Etidocaine is commonly utilized in surgical settings where prolonged anesthesia is required. It is particularly effective for:

  • Infiltration Anesthesia : Administered directly into the tissue to numb the area before surgery.
  • Peripheral Nerve Blocks : Used for brachial plexus, intercostal, retrobulbar, ulnar, and inferior alveolar blocks.
  • Epidural Anesthesia : Employed in lumbar or caudal epidural blocks during labor and delivery .

Case Study : A study comparing etidocaine with lidocaine for third molar extractions indicated that etidocaine provided a longer duration of anesthesia (P < 0.005) with comparable efficacy in pain management but resulted in greater blood loss during surgery .

Dentistry

In dental procedures, etidocaine is used for its long-lasting anesthetic effects. A clinical trial involving 28 patients demonstrated that etidocaine with epinephrine had a significantly longer duration of action compared to lidocaine, making it advantageous for oral surgeries where extended numbness is beneficial .

Research Applications

This compound has significant applications in scientific research, particularly in pain studies:

  • Pain Pathway Studies : Researchers use etidocaine to block nerve conduction temporarily in animal models to investigate pain mechanisms and develop new analgesics.
  • Controlled Drug Delivery Systems : Due to its sustained-release properties, etidocaine is being explored for encapsulation in drug delivery systems that allow for slow and localized release at target sites. This approach can minimize systemic side effects and enhance treatment efficacy.

Pharmacokinetics and Safety Profile

Etidocaine is generally well-tolerated; however, potential side effects include dizziness, drowsiness, and allergic reactions. Understanding its pharmacokinetics is crucial for optimizing its use in clinical settings. Studies have shown that the compound's properties allow for effective pain management while minimizing adverse reactions when administered correctly .

Comparative Efficacy

A comparative analysis of etidocaine and other local anesthetics reveals its unique advantages:

AnestheticDuration of ActionOnset TimePostoperative Pain Control
EtidocaineLonger than lidocaineRapid (3-5 min)Superior to lidocaine
LidocaineShorterRapidStandard

Comparación Con Compuestos Similares

Etidocaine vs. Lidocaine

Key Findings:

  • Efficacy and Duration : In a double-blind study (1981), 1.5% etidocaine with 1:200,000 adrenaline provided equivalent intraoperative anesthesia to 2% lidocaine with 1:100,000 adrenaline but demonstrated superior postoperative pain control (up to 8 hours vs. 3–5 hours for lidocaine) .
  • Hemostatic Effects : Etidocaine caused 30% greater intraoperative bleeding compared to lidocaine in oral surgery due to vasodilatory properties .
  • Toxicity : In sheep models, etidocaine induced cardiovascular collapse at lower plasma concentrations (10.2 µg/mL) than lidocaine (22.5 µg/mL), suggesting higher cardiotoxicity .

Table 1: Pharmacokinetic Comparison

Parameter Etidocaine Hydrochloride Lidocaine Hydrochloride
Onset Time 5–10 minutes 2–5 minutes
Duration of Action 4–8 hours 1–3 hours
Protein Binding 94% 64–75%
pKa 7.7 7.9
Cardiotoxicity Threshold 10.2 µg/mL 22.5 µg/mL

Sources:

Etidocaine vs. Bupivacaine

  • Duration : Both are long-acting, but bupivacaine’s duration (6–12 hours) exceeds etidocaine’s .
  • Safety : Bupivacaine has a narrower therapeutic index and higher risk of severe cardiac arrhythmias compared to etidocaine .

Etidocaine vs. Prilocaine

  • Vasodilation : Prilocaine lacks intrinsic vasoconstrictive properties, unlike etidocaine, which is often combined with adrenaline .

Etidocaine vs. Novel Sodium Channel Inhibitors

However, DS-1971a remains investigational, whereas etidocaine is clinically validated for surgical use .

Research Implications and Clinical Considerations

  • Advantages : Etidocaine’s prolonged analgesia reduces postoperative opioid requirements, particularly in oral surgery .
  • Limitations : Increased intraoperative bleeding and cardiotoxicity necessitate cautious dosing .
  • Current Status : Despite its efficacy, etidocaine’s use has declined since the 1990s due to the emergence of safer alternatives like ropivacaine .

Actividad Biológica

Etidocaine hydrochloride is an amide-type local anesthetic known for its prolonged duration of action and effectiveness in various surgical and dental procedures. This article explores the biological activity of etidocaine, focusing on its pharmacokinetics, efficacy in clinical studies, and comparative analysis with other anesthetics.

Etidocaine exerts its local anesthetic effects by stabilizing neuronal membranes, inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism primarily involves blocking voltage-gated sodium channels, which reduces neuronal excitability and leads to a loss of sensation in the targeted area .

Pharmacokinetics

The pharmacokinetic profile of etidocaine is characterized by its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

ParameterValueDoseCo-administeredPopulation
C_max12.5 μg/mL20 mLEpinephrine (1:200,000)Healthy adults
AUC1.8 μg × h/mL20 mLEpinephrine (1:200,000)Healthy adults
T_1/22.7 h20 mLEpinephrine (1:200,000)Healthy adults
F_unbound6%20 mLEpinephrine (1:200,000)Healthy adults

These values indicate that etidocaine has a relatively long half-life compared to other local anesthetics, contributing to its prolonged analgesic effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of etidocaine in clinical settings. A notable study compared etidocaine with lidocaine for periodontal flap surgeries. The findings revealed that etidocaine provided a longer duration of anesthesia (P < 0.005), although there was no significant difference in postoperative pain management between the two agents .

Case Study: Comparison with Lidocaine

In a double-blind study involving patients undergoing third molar extraction, etidocaine demonstrated superior performance in terms of duration:

  • Onset of Anesthesia : Comparable between etidocaine and lidocaine.
  • Duration : Etidocaine was found to be approximately 2.16 times longer acting than lidocaine regarding recovery from lip numbness and 1.75 times longer regarding postoperative pain onset.
  • Adverse Effects : No significant adverse reactions were reported for either anesthetic; however, increased blood loss was noted during surgeries involving etidocaine .

Comparative Analysis with Other Local Anesthetics

Etidocaine has been compared with other local anesthetics such as bupivacaine and lidocaine in various studies. The following table summarizes key differences:

AnestheticDuration of ActionOnset TimeCommon Use Cases
EtidocaineLong (up to 12 hours)ModerateDental procedures, regional anesthesia
LidocaineModerate (up to 2 hours)RapidDental procedures, minor surgeries
BupivacaineLong (up to 8 hours)SlowMajor surgeries, epidural anesthesia

Etidocaine's longer duration makes it particularly useful for procedures requiring extended anesthesia .

Q & A

Q. What experimental methodologies are recommended to investigate the sodium channel-blocking mechanism of etidocaine hydrochloride?

This compound inhibits voltage-gated sodium channels (NaV), a mechanism central to its anesthetic effects. To validate this, researchers should employ:

  • Electrophysiological assays (e.g., patch-clamp studies) to measure ion current inhibition in neuronal or heterologous expression systems .
  • Radioligand binding assays using tritiated saxitoxin or batrachotoxin to quantify competitive displacement, confirming direct interaction with NaV channels .
  • In vivo models (e.g., rodent nerve blockade assays) to correlate electrophysiological data with functional anesthesia duration .

Q. How should researchers design reproducible experiments to evaluate etidocaine’s anesthetic efficacy?

Key considerations include:

  • Dosage standardization : Use pharmacokinetic studies to determine optimal concentrations for target tissues (e.g., EC50 values from dose-response curves) .
  • Control groups : Compare against lidocaine or bupivacaine to benchmark onset/duration .
  • Model selection : Prioritize species-specific responses; for example, sheep models are validated for cardiovascular toxicity studies .
  • Documentation : Follow guidelines for detailed methodology (e.g., IUPAC protocols) to ensure replicability, including purity validation (HPLC) and batch-to-batch consistency .

Q. What advanced approaches resolve contradictions in reported cardiotoxicity profiles of etidocaine versus lidocaine?

Discrepancies often arise from interspecies variability or methodological differences. To address this:

  • Comparative in vivo studies : Use standardized models (e.g., sheep) under controlled conditions to monitor hemodynamic parameters (blood pressure, ECG) and serum drug levels via gas chromatography .
  • Meta-analysis : Systematically review existing data to identify confounding variables (e.g., co-administered epinephrine, infusion rates) .
  • Mechanistic studies : Investigate metabolite toxicity (e.g., oxidative intermediates) using hepatocyte assays to assess species-specific metabolic pathways .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Gas chromatography (GC) : Validated for serum/plasma analysis with flame ionization or mass spectrometry detection, offering high sensitivity (LOQ < 0.1 µg/mL) .
  • High-performance liquid chromatography (HPLC) : Suitable for stability studies and purity assessments, particularly when paired with UV detection at 210–230 nm .
  • Mass spectrometry imaging (MSI) : Emerging tool for spatial distribution analysis in tissue sections, critical for pharmacokinetic modeling .

Q. How can researchers optimize etidocaine formulations for prolonged-duration studies?

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess excipient compatibility and shelf-life .
  • Drug delivery systems : Evaluate liposomal encapsulation or polymer-based matrices to modulate release kinetics in vivo .
  • In vitro–in vivo correlation (IVIVC) : Use Franz diffusion cells to predict tissue penetration rates and adjust formulation parameters (e.g., pH, osmolarity) .

Q. What strategies mitigate variability in etidocaine’s protein-binding and lipid-solubility data across studies?

  • Standardized binding assays : Use equilibrium dialysis with human serum albumin under physiological pH (7.4) and temperature (37°C) .
  • Lipid partitioning studies : Employ shake-flask methods with octanol-buffer systems to calculate logP values, ensuring consistency in solvent purity and agitation protocols .
  • Cross-lab validation : Share reference samples (e.g., USP-certified etidocaine) to harmonize inter-laboratory results .

Q. How should researchers address ethical and methodological challenges in translational studies involving etidocaine?

  • Animal welfare compliance : Adhere to ARRIVE guidelines for in vivo experiments, including humane endpoints (e.g., seizure thresholds in neurotoxicity assays) .
  • Human tissue models : Use ex vivo nerve preparations or induced pluripotent stem cell (iPSC)-derived neurons to reduce reliance on live animal testing .
  • Regulatory alignment : Pre-register study designs (e.g., ClinicalTrials.gov for human trials) and align with FDA/EMA guidelines for preclinical data submission .

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957895
Record name N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-19-1, 38188-13-5, 38188-14-6
Record name Etidocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36637-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etidocaine hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDOCAINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Etidocaine hydrochloride
Etidocaine hydrochloride
Etidocaine hydrochloride
Etidocaine hydrochloride
Etidocaine hydrochloride
Etidocaine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.